1-Benzoyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one
CAS No.: 57632-71-0
Cat. No.: VC18434702
Molecular Formula: C16H18N2O3
Molecular Weight: 286.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57632-71-0 |
|---|---|
| Molecular Formula | C16H18N2O3 |
| Molecular Weight | 286.33 g/mol |
| IUPAC Name | 1-benzoyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C16H18N2O3/c19-14-9-8-13(16(21)17-10-4-5-11-17)18(14)15(20)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
| Standard InChI Key | UAJWPUQWJOYSIT-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C(=O)C2CCC(=O)N2C(=O)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
The IUPAC name 1-benzoyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one defines its core structure: a five-membered lactam (pyrrolidin-2-one) with substituents at positions 1 and 5. The benzoyl group (C₆H₅CO-) at position 1 introduces aromaticity, while the pyrrolidine-1-carbonyl moiety at position 5 adds a secondary amide functional group.
Molecular Formula and Weight
Based on structural analogs , the molecular formula is inferred as C₁₇H₂₀N₂O₃, yielding a molecular weight of 300.36 g/mol. This aligns with derivatives featuring similar substituents on pyrrolidinone scaffolds .
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound are unavailable, related pyrrolidinone derivatives exhibit planar lactam rings stabilized by intramolecular hydrogen bonding . Key spectral features include:
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IR: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch of lactam) and ~1640 cm⁻¹ (amide C=O) .
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NMR: Distinct signals for benzoyl protons (δ 7.4–7.6 ppm, aromatic), pyrrolidine protons (δ 1.8–3.4 ppm), and lactam carbonyl (δ 170–175 ppm in ¹³C NMR) .
Table 1: Comparative Molecular Properties of Pyrrolidinone Derivatives
Synthetic Pathways and Optimization
The synthesis of 1-benzoyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one likely involves multi-step organic reactions, drawing from methods used for analogous compounds .
Key Synthetic Steps
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Lactam Formation: Cyclization of γ-aminobutyric acid derivatives to form pyrrolidin-2-one .
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Benzoylation: Introduction of the benzoyl group via Friedel-Crafts acylation or nucleophilic substitution .
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Pyrrolidine Carbonylation: Coupling pyrrolidine-1-carbonyl chloride to the lactam ring using base catalysts (e.g., triethylamine) .
Reaction Conditions
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Temperature: 0–25°C for acylation steps to prevent side reactions .
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Catalysts: Lewis acids (e.g., AlCl₃) for electrophilic substitutions .
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Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) .
Physicochemical Properties
The compound’s solubility and stability are influenced by its polar amide groups and hydrophobic aromatic rings:
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